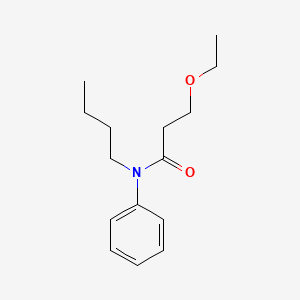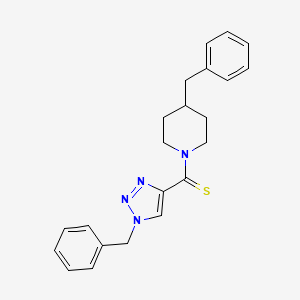![molecular formula C24H18Cl2N6O3S B14941455 4-[3,4-bis(4-chlorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-N-(diaminomethylidene)benzenesulfonamide](/img/structure/B14941455.png)
4-[3,4-bis(4-chlorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-N-(diaminomethylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,4-BIS(4-CHLOROPHENYL)-6-OXO-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-N~1~-(DIAMINOMETHYLENE)-1-BENZENESULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[3,4-c]pyrazole core, which is substituted with chlorophenyl groups and a benzenesulfonamide moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 4-[3,4-BIS(4-CHLOROPHENYL)-6-OXO-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-N~1~-(DIAMINOMETHYLENE)-1-BENZENESULFONAMIDE involves multiple steps, starting with the preparation of the pyrrolo[3,4-c]pyrazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions, while the benzenesulfonamide moiety is attached through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where specific functional groups can be replaced with others under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of specific bonds and formation of simpler products.
Applications De Recherche Scientifique
4-[3,4-BIS(4-CHLOROPHENYL)-6-OXO-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-N~1~-(DIAMINOMETHYLENE)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-c]pyrazole core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The chlorophenyl groups and benzenesulfonamide moiety contribute to the compound’s binding affinity and specificity, allowing it to exert its effects through multiple pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives and sulfonamide-containing molecules. Compared to these compounds, 4-[3,4-BIS(4-CHLOROPHENYL)-6-OXO-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOL-5(1H)-YL]-N~1~-(DIAMINOMETHYLENE)-1-BENZENESULFONAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Some similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and overall properties.
Propriétés
Formule moléculaire |
C24H18Cl2N6O3S |
|---|---|
Poids moléculaire |
541.4 g/mol |
Nom IUPAC |
2-[4-[3,4-bis(4-chlorophenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C24H18Cl2N6O3S/c25-15-5-1-13(2-6-15)20-19-21(30-29-20)23(33)32(22(19)14-3-7-16(26)8-4-14)17-9-11-18(12-10-17)36(34,35)31-24(27)28/h1-12,22H,(H,29,30)(H4,27,28,31) |
Clé InChI |
JLUAXIUBLLOBRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C3=C(C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N)NN=C3C5=CC=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14941390.png)
![9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B14941393.png)
![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B14941400.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941415.png)
![5,5-dimethyl-N,N-dipropyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B14941420.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941424.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941430.png)
![3-[Cyclohexyl(methyl)amino]propanamide](/img/structure/B14941440.png)
![3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941443.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14941454.png)
![ethyl 4-{[(2Z)-5-(2-methoxy-2-oxoethyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]amino}-1-(2-oxopropyl)-1H-imidazole-5-carboxylate](/img/structure/B14941461.png)

